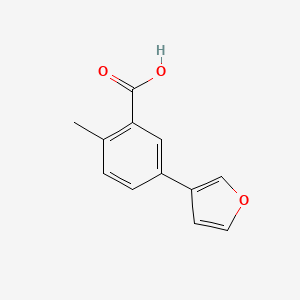
5-(Furan-3-yl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-3-yl)-2-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBA and is a derivative of benzoic acid. FMBA has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of FMBA is not fully understood, but it is believed to be due to its ability to inhibit the activity of the NF-kB pathway. This pathway is involved in the regulation of inflammation and cell survival. FMBA has been shown to inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FMBA has been shown to have anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. In addition, FMBA has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMBA in lab experiments include its ease of synthesis, low toxicity profile, and potential applications in various fields. However, the limitations of using FMBA in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the scientific research related to FMBA. These include further studies to understand its mechanism of action, development of new synthesis methods, and exploration of its potential applications in other fields, such as organic electronics and material science. Additionally, further studies are needed to determine the efficacy and safety of FMBA as a therapeutic agent.
Méthodes De Synthèse
FMBA can be synthesized through various methods, including the Friedel-Crafts acylation reaction, Suzuki-Miyaura coupling reaction, and the Stille coupling reaction. The Friedel-Crafts acylation reaction involves the reaction between furan and 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction between 2-methylbenzoyl chloride and furan boronic acid in the presence of a palladium catalyst. Finally, the Stille coupling reaction involves the reaction between 2-methylbenzoyl chloride and furan stannane in the presence of a palladium catalyst.
Applications De Recherche Scientifique
FMBA has been studied for its potential applications in various fields, including material science, pharmaceuticals, and organic electronics. In material science, FMBA has been used as a building block for the synthesis of functionalized polymers and dendrimers. In pharmaceuticals, FMBA has been studied for its potential anti-inflammatory and anti-cancer properties. In organic electronics, FMBA has been used as a hole transport material in organic photovoltaic devices.
Propriétés
IUPAC Name |
5-(furan-3-yl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-2-3-9(6-11(8)12(13)14)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZKHQXQFSMHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=COC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-3-yl)-2-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589958.png)

![4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B7589972.png)


![2-Methyl-3-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589995.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7590000.png)


![4-[(5-Bromo-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B7590014.png)
![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)
